molecular formula C18H10ClN5O B7952080 2-(4-chloroanilino)-6-(3-cyanophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile

2-(4-chloroanilino)-6-(3-cyanophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7952080
M. Wt: 347.8 g/mol
InChI Key: ZEMZUTROGBQAPO-UHFFFAOYSA-N
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Description

The compound with the identifier “2-(4-chloroanilino)-6-(3-cyanophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often used in research and industrial applications, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, the production of the compound with the identifier “2-(4-chloroanilino)-6-(3-cyanophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile” would likely involve large-scale chemical reactors and stringent quality control measures. The process would be optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “2-(4-chloroanilino)-6-(3-cyanophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile” can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of the compound with the identifier “this compound” include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from the reactions of the compound with the identifier “this compound” would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated products.

Scientific Research Applications

The compound with the identifier “2-(4-chloroanilino)-6-(3-cyanophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and applications in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of the compound with the identifier “2-(4-chloroanilino)-6-(3-cyanophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile” involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its use, such as its role in a chemical reaction or its biological activity. Typically, the compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to the compound with the identifier “2-(4-chloroanilino)-6-(3-cyanophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile” include:

    1,2-Dichloroethene: Known for its use in industrial applications and chemical synthesis.

    3,4-Dichloroamphetamine: Studied for its pharmacological properties and potential therapeutic applications.

Uniqueness

The compound with the identifier “this compound” is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds

Properties

IUPAC Name

2-(4-chloroanilino)-6-(3-cyanophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN5O/c19-13-4-6-14(7-5-13)22-18-23-16(15(10-21)17(25)24-18)12-3-1-2-11(8-12)9-20/h1-8H,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMZUTROGBQAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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